molecular formula C12H16N2O B3121706 1-Benzoyl-2-methylpiperazine CAS No. 292063-50-4

1-Benzoyl-2-methylpiperazine

Cat. No.: B3121706
CAS No.: 292063-50-4
M. Wt: 204.27 g/mol
InChI Key: SXAIXGMQDJUBDK-UHFFFAOYSA-N
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Description

1-Benzoyl-2-methylpiperazine is a chemical compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various medicinal applications due to their versatile chemical properties .

Biochemical Analysis

Biochemical Properties

1-Benzoyl-2-methylpiperazine has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . This interaction suggests that this compound may play a role in modulating endocannabinoid signaling pathways. The compound’s interaction with MAGL could influence the levels of 2-arachidonoylglycerol in the body, potentially impacting various biochemical reactions .

Cellular Effects

The effects of this compound on cells are not fully understood. Its inhibition of MAGL suggests potential impacts on cellular processes. MAGL is involved in the breakdown of endocannabinoids, which are signaling molecules that regulate various cellular functions, including cell proliferation, immune response, and synaptic plasticity . Therefore, this compound could potentially influence these cellular processes through its interaction with MAGL.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme MAGL. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of 2-arachidonoylglycerol . This interaction could lead to an increase in the levels of 2-arachidonoylglycerol, thereby influencing endocannabinoid signaling pathways.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-known. Given its interaction with MAGL, it may be involved in the metabolism of endocannabinoids. MAGL plays a key role in the hydrolysis of 2-arachidonoylglycerol, a process that could be influenced by the presence of this compound .

Preparation Methods

1-Benzoyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in an aqueous acetone solution with the addition of caustic soda. The reaction is typically performed under controlled pH conditions to maximize yield . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Chemical Reactions Analysis

1-Benzoyl-2-methylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-2-methylpiperazine has several applications in scientific research:

Comparison with Similar Compounds

1-Benzoyl-2-methylpiperazine can be compared with other piperazine derivatives such as:

This compound is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties.

Biological Activity

1-Benzoyl-2-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14N2O and features a piperazine ring substituted with a benzoyl group and a methyl group. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways associated with pain and inflammation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Activity : Studies indicate that compounds similar to this compound can effectively inhibit COX-2, suggesting potential use as anti-inflammatory agents .
  • Antimicrobial Properties : Preliminary investigations reveal that the compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: COX-2 Inhibition

A study evaluating the COX-2 inhibitory activity of various benzoyl derivatives found that this compound showed significant inhibition comparable to established anti-inflammatory drugs like indomethacin. The IC50 value was determined to be within a therapeutically relevant range, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting effectiveness against resistant strains.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundCOX-2 Inhibition (IC50)Antimicrobial ActivityNotes
This compoundComparable to indomethacinSignificantPotential anti-inflammatory agent
Indomethacin~6.71 μMModerateEstablished NSAID
Celecoxib~0.5 μMLowSelective COX-2 inhibitor

Properties

IUPAC Name

(2-methylpiperazin-1-yl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAIXGMQDJUBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC1CN(C(=O)OC(C)(C)C)CCN1C(=O)c1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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